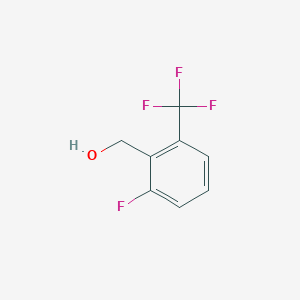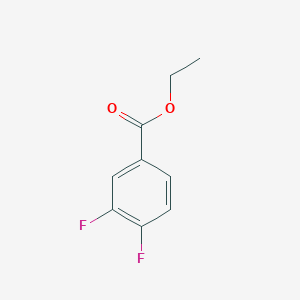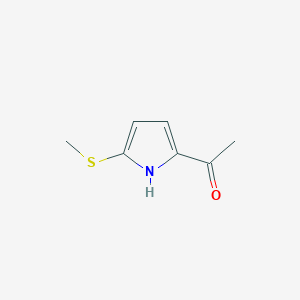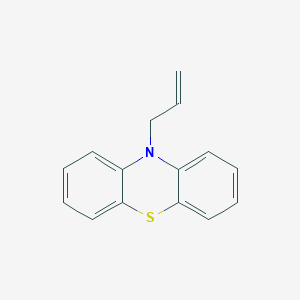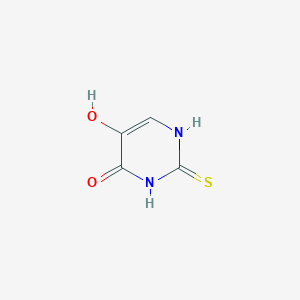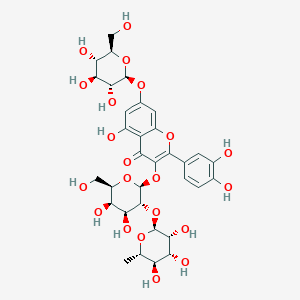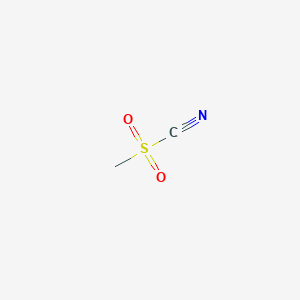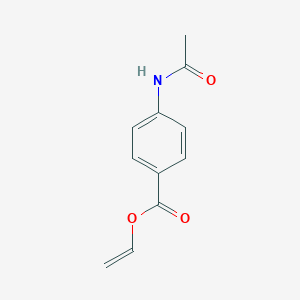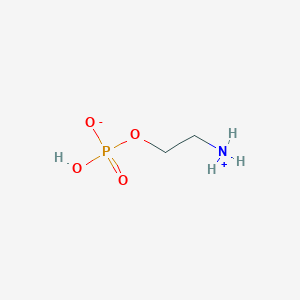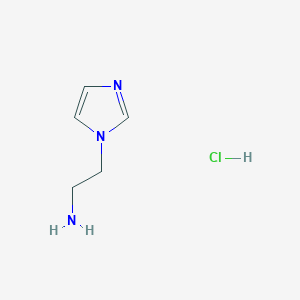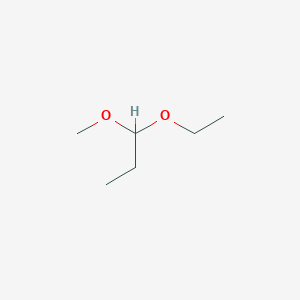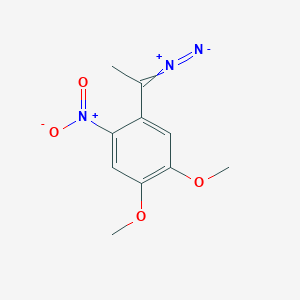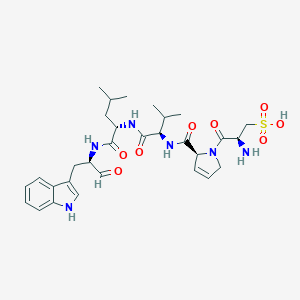
Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl), also known as cyclo(SPVLW), is a cyclic peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. The cyclic structure of the peptide allows it to adopt a specific conformation that is required for binding to these targets. Once bound, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) can modulate the activity of these targets, leading to the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) are diverse and depend on the specific biological target that it interacts with. Some of the observed effects include inhibition of enzyme activity, modulation of receptor signaling, and regulation of ion channel activity. These effects can lead to changes in cellular processes such as apoptosis, cell cycle progression, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) in lab experiments is its unique structure, which allows it to interact with various biological targets. This makes it a versatile tool for studying different biological processes. However, one limitation of using Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) is its relatively low stability, which can lead to degradation and loss of activity over time.
Direcciones Futuras
There are several future directions for research on Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW). One area of interest is the development of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW)-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the identification of new biological targets for Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) and the elucidation of its mechanism of action. Additionally, the optimization of the synthesis and purification methods for Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) could improve its stability and yield, making it a more practical tool for scientific research.
Métodos De Síntesis
The synthesis of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, followed by cleavage of the peptide from the support and cyclization. The final product can be purified through high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Cyclo(SPVLW) has been studied extensively in various scientific fields, including cancer research, neurodegenerative diseases, and immunology. In cancer research, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been shown to modulate the immune response by regulating cytokine production and T cell activity.
Propiedades
Número CAS |
139346-17-1 |
|---|---|
Nombre del producto |
Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl) |
Fórmula molecular |
C30H42N6O8S |
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C30H42N6O8S/c1-17(2)12-24(27(38)33-20(15-37)13-19-14-32-23-9-6-5-8-21(19)23)34-29(40)26(18(3)4)35-28(39)25-10-7-11-36(25)30(41)22(31)16-45(42,43)44/h5-10,14-15,17-18,20,22,24-26,32H,11-13,16,31H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)(H,42,43,44)/t20-,22-,24+,25+,26-/m1/s1 |
Clave InChI |
HYNSSBPBTFFZKW-OUPFVLIJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H]3C=CCN3C(=O)[C@@H](CS(=O)(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C(C(C)C)NC(=O)C3C=CCN3C(=O)C(CS(=O)(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C(C(C)C)NC(=O)C3C=CCN3C(=O)C(CS(=O)(=O)O)N |
Otros números CAS |
139346-17-1 |
Sinónimos |
BQ 153 BQ-153 c(D-Trp-D-Cys(SO3-Na+)-Pro-D-Val-Leu) cyclo(D-Sal-L-Pro-D-Val-L-Leu-D-Trp-) cyclo(Sal-Pro-Val-Leu-Trp-) cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



